![molecular formula C29H30ClN5O2S B606461 N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)

N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide

Übersicht

Beschreibung

CaMKII-IN-1 ist ein potenter und hochspezifischer Inhibitor der Calcium/Calmodulin-abhängigen Proteinkinase II (CaMKII). Diese Verbindung hat aufgrund ihrer Fähigkeit, CaMKII mit einem IC50-Wert von 63 Nanomolar selektiv zu hemmen, während sie minimale Aktivität gegen andere Kinasen wie Calcium/Calmodulin-abhängige Proteinkinase IV, Myosin-Leichtkettenkinase, p38-alpha, Proteinkinase B (Akt1) und Proteinkinase C zeigt, erhebliche Aufmerksamkeit erlangt .

Herstellungsmethoden

Die Synthese von CaMKII-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplung unter bestimmten Reaktionsbedingungen. Der Syntheseweg beinhaltet typischerweise:

Herstellung von Zwischenprodukten: Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten durch eine Reihe von chemischen Reaktionen, einschließlich Halogenierung, Nitrierung und Reduktion.

Kupplungsreaktionen: Die Zwischenprodukte werden dann unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Heck-Kupplung, zu dem gewünschten Produkt gekoppelt.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um CaMKII-IN-1 in hoher Reinheit zu erhalten

Industrielle Produktionsmethoden für CaMKII-IN-1 beinhalten die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Dazu gehören die Skalierung des Syntheseprozesses, die Optimierung von Reaktionszeiten und -temperaturen sowie die Verwendung effizienter Reinigungsmethoden.

Wissenschaftliche Forschungsanwendungen

CaMKII-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: In der Chemie wird CaMKII-IN-1 als Werkzeugverbindung verwendet, um die Rolle von CaMKII in verschiedenen biochemischen Stoffwechselwegen zu untersuchen und neue Inhibitoren mit verbesserter Selektivität und Potenz zu entwickeln.

Biologie: In der biologischen Forschung wird CaMKII-IN-1 verwendet, um die Rolle von CaMKII in zellulären Prozessen wie Signaltransduktion, Genexpression und Zellzyklusregulation zu untersuchen.

Medizin: In der medizinischen Forschung wird CaMKII-IN-1 auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen CaMKII eine Rolle spielt, wie z. B. Herzrhythmusstörungen, neurodegenerative Erkrankungen und Krebs.

Industrie: In der pharmazeutischen Industrie wird CaMKII-IN-1 in der Medikamentenforschung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren und nach potenziellen Medikamentenkandidaten zu suchen

Wirkmechanismus

CaMKII-IN-1 übt seine Wirkungen aus, indem es die Aktivität von CaMKII selektiv hemmt. Der Wirkmechanismus beinhaltet die Bindung an die aktive Stelle von CaMKII, wodurch die Phosphorylierung seiner Substrate verhindert wird. Diese Hemmung stört die von CaMKII vermittelten Signalwege, was zu veränderten zellulären Reaktionen führt. Die molekularen Ziele von CaMKII-IN-1 umfassen die katalytische Domäne von CaMKII, wo es mit ATP und Substratbindung konkurriert und so die Kinaseaktivität blockiert .

Vorbereitungsmethoden

The synthesis of CaMKII-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically involves:

Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, including halogenation, nitration, and reduction.

Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired product.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain CaMKII-IN-1 in high purity

Industrial production methods for CaMKII-IN-1 involve optimizing the reaction conditions to achieve high yields and purity. This includes scaling up the synthesis process, optimizing reaction times and temperatures, and using efficient purification techniques.

Analyse Chemischer Reaktionen

CaMKII-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: CaMKII-IN-1 kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln durchgeführt werden, um CaMKII-IN-1 in seine reduzierte Form umzuwandeln.

Substitution: CaMKII-IN-1 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wirkmechanismus

CaMKII-IN-1 exerts its effects by selectively inhibiting the activity of CaMKII. The mechanism of action involves binding to the active site of CaMKII, preventing the phosphorylation of its substrates. This inhibition disrupts the signaling pathways mediated by CaMKII, leading to altered cellular responses. The molecular targets of CaMKII-IN-1 include the catalytic domain of CaMKII, where it competes with ATP and substrate binding, thereby blocking the kinase activity .

Vergleich Mit ähnlichen Verbindungen

CaMKII-IN-1 ist einzigartig in seiner hohen Selektivität und Potenz gegen CaMKII im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

KN-62: Ein bekannter CaMKII-Inhibitor, aber mit geringerer Selektivität und Potenz im Vergleich zu CaMKII-IN-1.

KN-93: Ein weiterer CaMKII-Inhibitor mit breiterem Kinase-Hemmungsprofil und geringerer Selektivität.

AIP (Autocamtide-2-related inhibitory peptide): Ein Peptid-Inhibitor von CaMKII mit einem anderen Wirkmechanismus und geringerer Potenz.

CaMKII-IN-1 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung von CaMKII-bezogenen Stoffwechselwegen und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUETDTMQTHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

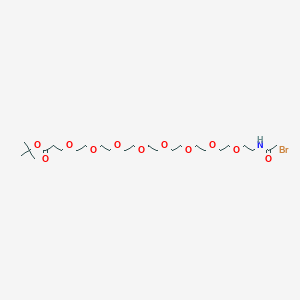

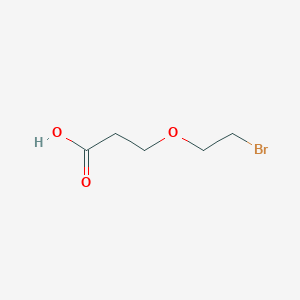

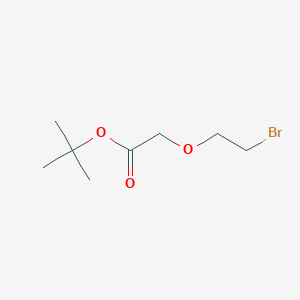

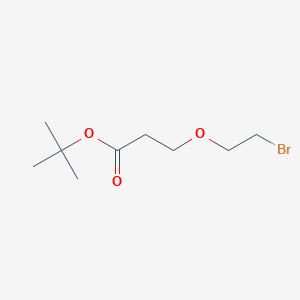

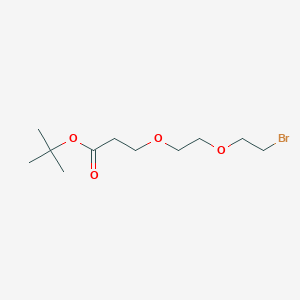

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.